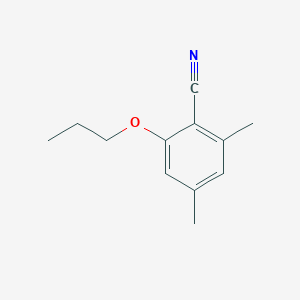

2,4-Dimethyl-6-propoxybenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2,4-dimethyl-6-propoxybenzonitrile |

InChI |

InChI=1S/C12H15NO/c1-4-5-14-12-7-9(2)6-10(3)11(12)8-13/h6-7H,4-5H2,1-3H3 |

InChI Key |

FKTXIXRDVAUNDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=CC(=C1C#N)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethyl 6 Propoxybenzonitrile and Analogues

Established Synthetic Routes to Benzonitrile (B105546) Core Structures

The formation of the benzonitrile core is a fundamental step, and several classical and modern methods are available for this transformation.

The direct introduction of a cyano group onto an aromatic ring is a common strategy. Two of the most well-established methods are the Rosenmund-von Braun and Sandmeyer reactions.

The Rosenmund-von Braun reaction involves the cyanation of an aryl halide with a copper(I) cyanide salt. This method is generally effective for aryl bromides and iodides and can be a viable route for synthesizing substituted benzonitriles.

The Sandmeyer reaction provides an alternative pathway, starting from an aniline (B41778) derivative. The primary aromatic amine is first diazotized with nitrous acid to form a diazonium salt, which is then treated with a copper(I) cyanide solution to yield the corresponding benzonitrile. This method is particularly useful due to the wide availability of substituted anilines.

Another approach involves the dehydration of benzaldehydes. Benzaldehyde can be converted to benzaldoxime (B1666162) by reacting with hydroxylamine (B1172632), which is then dehydrated to form the benzonitrile. This transformation can be catalyzed by various reagents, including acids. google.comrsc.org

| Reaction | Starting Material | Reagents | General Applicability |

| Rosenmund-von Braun | Aryl Halide (Br, I) | CuCN | Good for electron-rich and electron-neutral aryl halides. |

| Sandmeyer Reaction | Aryl Amine | 1. NaNO₂, HCl 2. CuCN | Broad scope, tolerant of various functional groups. |

| Dehydration of Aldoxime | Benzaldehyde | 1. NH₂OH·HCl 2. Dehydrating agent | Mild conditions, suitable for various substituted benzaldehydes. google.comrsc.org |

Halogen-nitrile exchange reactions, often catalyzed by transition metals like palladium or nickel, represent a powerful tool for the synthesis of benzonitriles. These reactions typically involve the cross-coupling of an aryl halide with a cyanide source, such as zinc cyanide or potassium hexacyanoferrate(II). These methods often offer high functional group tolerance and catalytic efficiency.

Regioselective Introduction of Methyl Substituents on the Benzonitrile Ring

The precise placement of the two methyl groups at the 2- and 4-positions of the benzonitrile ring is crucial. This can be achieved through several regioselective strategies.

Direct Friedel-Crafts alkylation of benzonitrile with a methylating agent like methyl chloride or methyl iodide in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce methyl groups onto the ring. However, this method often suffers from a lack of regioselectivity and the potential for polyalkylation, making it less suitable for the controlled synthesis of 2,4-dimethylbenzonitrile (B1265751). The cyano group is a meta-director, which would not lead to the desired 2,4-substitution pattern.

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of benzonitrile, the cyano group is not a strong directing group for ortho-lithiation. However, if a suitable directing group is already present on the ring, such as a hydroxyl or methoxy (B1213986) group, DoM can be employed to introduce a methyl group at a specific ortho position. For instance, starting with a phenol (B47542), one could direct methylation to the ortho position, then introduce the second methyl group and finally convert the hydroxyl group to the propoxy ether and the nitrile functionality.

A more reliable approach involves starting with a precursor that already contains the desired 2,4-dimethyl substitution pattern. For example, 2,4-dimethylaniline (B123086) or 2,4-dimethylphenol (B51704) can serve as excellent starting materials.

From 2,4-dimethylaniline , a Sandmeyer reaction can be employed to introduce the cyano group at the 1-position, directly yielding 2,4-dimethylbenzonitrile. nih.govgoogle.com

From 2,4-dimethylphenol , the synthesis would involve a multi-step process. First, the phenolic hydroxyl group would need to be converted to a triflate or another suitable leaving group. This would be followed by a palladium-catalyzed cyanation to introduce the nitrile functionality. Finally, the propoxy group would be introduced at the 6-position. The synthesis of various dimethyl-substituted benzaldehydes, which can be converted to benzonitriles, has been reported and can serve as precursors. chemrxiv.org

| Starting Material | Key Transformation | Resulting Intermediate/Product |

| 2,4-Dimethylaniline | Sandmeyer Reaction (NaNO₂, HCl; CuCN) | 2,4-Dimethylbenzonitrile nih.govgoogle.com |

| 2,4-Dimethylbenzaldehyde | Knoevenagel condensation with 2-methoxyethyl cyanoacetate | Ring-substituted 2-methoxyethyl phenylcyanoacrylates chemrxiv.org |

| 2,4-Dimethylphenol | Hydroxylation, then etherification and nitrilation | 2,4-Dimethyl-6-propoxybenzonitrile |

The final step in the synthesis of the target molecule would be the introduction of the propoxy group. This would typically be achieved via a Williamson ether synthesis, where a precursor with a hydroxyl group at the 6-position (e.g., 2,4-dimethyl-6-hydroxybenzonitrile) is deprotonated with a base and then reacted with a propyl halide (e.g., 1-bromopropane). The synthesis of similar benzonitrile-substituted ethers has been documented. ingentaconnect.com

Etherification Reactions for Propoxy Group Installation at the C-6 Position

The introduction of the propoxy group at the C-6 position of the 2,4-dimethylbenzonitrile scaffold is a critical step in the synthesis. This is typically achieved by forming an ether linkage with a 2,4-dimethyl-6-hydroxybenzonitrile intermediate. The steric hindrance imposed by the two adjacent methyl and cyano groups presents a significant challenge, influencing the choice of reaction. Two primary methods are employed for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis in Substituted Phenol Intermediates

The Williamson ether synthesis is a classic and straightforward method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. pbworks.comwikipedia.org In the context of this compound synthesis, the starting material is the corresponding phenol, 2,4-dimethyl-6-hydroxybenzonitrile. This phenol is first deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in a bimolecular nucleophilic substitution (SN2) reaction to yield the desired ether. wikipedia.orgbyjus.com

The choice of base and solvent is crucial for the success of this reaction, especially given the steric hindrance around the hydroxyl group. Stronger bases are often required to ensure complete deprotonation of the phenol. For aryl ethers, common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). jk-sci.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 mechanism. byjus.com

A significant challenge with sterically hindered substrates is the potential for a competing elimination (E2) reaction, especially if secondary or tertiary alkyl halides are used. byjus.comjk-sci.com However, since propylation involves a primary alkyl halide, this side reaction is less of a concern. The primary limitation remains the potentially slow reaction rate due to steric hindrance at the nucleophilic phenoxide.

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Phenol Substrate | 2,4-Dimethyl-6-hydroxybenzonitrile | The precursor for ether formation. |

| Alkylating Agent | 1-Bromopropane or 1-Iodopropane | Primary halide minimizes E2 elimination. wikipedia.orgmasterorganicchemistry.com |

| Base | K₂CO₃, Cs₂CO₃, NaH | To deprotonate the phenol, forming the nucleophilic alkoxide. jk-sci.com |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents favor the SN2 pathway. byjus.com |

| Temperature | 50-100 °C | Provides energy to overcome the activation barrier. byjus.com |

Mitsunobu Reaction and Variants for Alkoxy Formation

For sterically demanding etherifications where the Williamson synthesis may be sluggish, the Mitsunobu reaction offers a powerful alternative. acs.orgorganic-chemistry.org This reaction allows for the condensation of a primary or secondary alcohol with a nucleophile, in this case, a phenol, under mild, neutral conditions. nih.gov The synthesis of this compound via this method would involve reacting 2,4-dimethyl-6-hydroxybenzonitrile with propanol.

The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The phosphine and azodicarboxylate activate the alcohol, making it susceptible to nucleophilic attack by the phenol.

A key advantage of the Mitsunobu reaction is its effectiveness with sterically hindered phenols. acs.orgcapes.gov.brsdstate.edu However, these hindered substrates can lead to significantly reduced reaction rates. Research has shown that employing high concentrations of reactants combined with sonication can dramatically accelerate the coupling of sterically hindered phenols and alcohols. acs.orgcapes.gov.br Another consideration for hindered phenols is the potential for side reactions that can lower the yield; studies have found that using a less polar solvent like diethyl ether instead of the more common tetrahydrofuran (B95107) (THF) can suppress these side reactions and improve product yields. sdstate.edu

Table 2: Research Findings on Mitsunobu Reaction with Hindered Phenols

| Finding | Conditions/Observations | Implication for Synthesis | Reference |

|---|---|---|---|

| Rate Acceleration | Use of high concentration and sonication. | Overcomes the slow reaction rates associated with sterically hindered substrates. | acs.org, capes.gov.br |

| Solvent Effects | Weaker solvents (e.g., diethyl ether) improve yields over THF. | Suppresses side reactions that are problematic for hindered phenols. | sdstate.edu |

| Reagent Stoichiometry | Typically requires stoichiometric amounts of phosphine and azodicarboxylate. | Generates significant byproducts (triphenylphosphine oxide, dialkyl hydrazinedicarboxylate) that must be separated. | sdstate.edu |

Convergent and Divergent Synthetic Strategies for Comprehensive Analogue Libraries

The generation of a library of analogues based on the this compound structure is crucial for structure-activity relationship (SAR) studies. Both convergent and divergent synthetic strategies can be employed to efficiently produce these varied compounds.

Stepwise Assembly from Simple Precursors

A stepwise, or linear, synthesis builds the final molecule sequentially from simple, readily available starting materials. This approach is often used to construct the core scaffold, which can then be diversified. A plausible stepwise synthesis of the key intermediate, 2,4-dimethyl-6-hydroxybenzonitrile, could begin with 2,4-dimethylphenol.

The synthesis would proceed through several key transformations:

Introduction of the Cyano Group : Direct cyanation of a phenol is challenging. A common strategy involves first introducing a handle, such as an aldehyde group, via formylation (e.g., Vilsmeier-Haack reaction). This aldehyde can then be converted to an oxime using hydroxylamine, followed by dehydration to yield the nitrile functionality.

Etherification : Once the 2,4-dimethyl-6-hydroxybenzonitrile core is assembled, the propoxy group can be installed using the Williamson or Mitsunobu reactions as described previously.

This stepwise approach is inherently divergent. By using the common 2,4-dimethyl-6-hydroxybenzonitrile intermediate, a library of analogues can be created by simply varying the alkylating agent in the etherification step (e.g., using ethanol, butanol, or other alcohols/alkyl halides) to generate a range of alkoxybenzonitriles.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy that involves modifying a complex, pre-formed molecule in the final steps of a synthesis to generate analogues. wikipedia.org This approach avoids the need to re-synthesize the entire molecule for each new analogue, making it a highly efficient method for creating chemical diversity.

In the context of this compound, LSF could be envisioned in several ways. The most practical application of an LSF-like strategy is the divergent approach mentioned above, where a common, complex intermediate (2,4-dimethyl-6-hydroxybenzonitrile) is subjected to various etherification reactions. This is a form of functional group manipulation on a late-stage intermediate.

More advanced LSF strategies, such as direct C-H functionalization, could theoretically be used to modify the aromatic ring or the alkyl chains of the final product. acs.org For example, one could envision a C-H activation method to introduce a new substituent onto the phenyl ring of this compound. However, achieving regioselectivity in such reactions on a molecule with multiple potential reaction sites is a significant and ongoing challenge in synthetic chemistry. Therefore, while direct C-H LSF is a highly desirable goal, the more established method of functionalizing a common intermediate remains the more practical and widely used strategy for generating analogue libraries of this type.

Reaction Chemistry and Functionalization of 2,4 Dimethyl 6 Propoxybenzonitrile

Reactivity of the Nitrile Functionality

The nitrile group is a versatile functional group capable of undergoing a variety of transformations. wikipedia.org Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom.

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. wikipedia.org This addition reaction is a fundamental process for the conversion of nitriles into other functional groups. For instance, organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone.

In the case of 2,4-Dimethyl-6-propoxybenzonitrile, the addition of a Grignard reagent, such as methylmagnesium bromide, would be expected to produce an intermediate that, after acidic workup, would yield 1-(2,4-dimethyl-6-propoxyphenyl)ethan-1-one. The steric hindrance provided by the ortho-methyl and propoxy groups might influence the reaction rate but is generally not prohibitive for the addition of small organometallic reagents.

Furthermore, organozinc nucleophiles are also known to react with nitriles in what is known as the Blaise reaction. wikipedia.org This reaction typically involves the reaction of an α-halo ester with zinc to form an organozinc intermediate, which then adds to the nitrile.

Reduction Reactions (e.g., to Aldehyde, Amine)

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Catalytic hydrogenation using catalysts like Raney nickel, platinum oxide, or palladium on carbon, under a hydrogen atmosphere, is a common method for the complete reduction of nitriles to primary amines. For this compound, this would yield (2,4-dimethyl-6-propoxyphenyl)methanamine.

Alternatively, chemical reducing agents such as lithium aluminum hydride (LAH) are highly effective for the reduction of nitriles to primary amines. harvard.edu The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Reduction to Aldehydes: The partial reduction of nitriles to aldehydes requires milder reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this transformation. ntu.edu.sg The reaction is usually performed at low temperatures to prevent over-reduction to the amine. For this compound, treatment with DIBAL-H followed by aqueous workup would be expected to produce 2,4-dimethyl-6-propoxybenzaldehyde.

Another method for the controlled reduction of nitriles to aldehydes involves the use of sodium hydride in the presence of zinc chloride. ntu.edu.sgorganic-chemistry.org This system generates an iminyl zinc intermediate that can be hydrolyzed to the corresponding aldehyde. organic-chemistry.org

Table 1: Reduction Reactions of this compound

| Starting Material | Reagent(s) | Product | Product Name |

| This compound | 1. LiAlH₄ 2. H₂O | 2,4-Dimethyl-6-propoxybenzylamine | (2,4-Dimethyl-6-propoxyphenyl)methanamine |

| This compound | H₂, Raney Ni | 2,4-Dimethyl-6-propoxybenzylamine | (2,4-Dimethyl-6-propoxyphenyl)methanamine |

| This compound | 1. DIBAL-H 2. H₂O | 2,4-Dimethyl-6-propoxybenzaldehyde | 2,4-Dimethyl-6-propoxybenzaldehyde |

| This compound | 1. NaH, ZnCl₂ 2. H₂O | 2,4-Dimethyl-6-propoxybenzaldehyde | 2,4-Dimethyl-6-propoxybenzaldehyde |

Hydrolysis and Related Transformations to Carboxylic Acid or Amide Derivatives

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. The reaction proceeds through the initial formation of an amide, which can then be further hydrolyzed to the carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as sulfuric acid or hydrochloric acid, and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of a protonated amide, which can either be isolated or further hydrolyzed to the carboxylic acid upon heating.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form the amide. If the reaction is heated, the amide can be further hydrolyzed to the carboxylate salt, which upon acidification yields the carboxylic acid.

For this compound, complete hydrolysis under either acidic or basic conditions would yield 2,4-dimethyl-6-propoxybenzoic acid. Milder conditions could potentially allow for the isolation of the intermediate, 2,4-dimethyl-6-propoxybenzamide.

Cycloaddition Reactions Involving the Nitrile Triple Bond

The carbon-nitrogen triple bond of a nitrile can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. Common 1,3-dipoles that react with nitriles include azides and nitrile oxides.

For example, the reaction of an organic azide (B81097) (R-N₃) with this compound would be expected to yield a substituted tetrazole. This reaction, often catalyzed by a Lewis acid, is a powerful method for the synthesis of tetrazole derivatives.

Similarly, cycloaddition with a nitrile oxide (R-CNO) would lead to the formation of a 1,2,4-oxadiazole. The regioselectivity of these cycloadditions can be influenced by the electronic and steric properties of the substituents on both the nitrile and the 1,3-dipole.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating methyl groups and a strongly electron-donating propoxy group. uci.edu The nitrile group, being electron-withdrawing, deactivates the ring towards electrophilic attack.

Regioselectivity Directed by Propoxy and Methyl Groups

The position of electrophilic attack on the aromatic ring is determined by the directing effects of the existing substituents. Both the methyl groups and the propoxy group are ortho, para-directors. The nitrile group is a meta-director.

In this compound, the available positions for substitution are C3 and C5. To predict the regioselectivity, the activating strength and steric effects of the substituents must be considered. The propoxy group is a more powerful activating group than the methyl groups due to the resonance donation of the oxygen lone pair.

Attack at C3: This position is ortho to the propoxy group and meta to the methyl group at C4 and the nitrile group.

Attack at C5: This position is ortho to the methyl group at C4 and para to the propoxy group. It is also meta to the methyl group at C2 and the nitrile group.

The directing effects can be summarized as follows:

Propoxy group (at C6): Strongly activating, directs ortho (to C5) and para (to C3).

Methyl group (at C2): Activating, directs ortho (to C3) and para (to C5).

Methyl group (at C4): Activating, directs ortho (to C3 and C5).

Nitrile group (at C1): Deactivating, directs meta (to C3 and C5).

Considering the combined effects, both the C3 and C5 positions are activated. However, the para-directing effect of the very strong activating propoxy group to the C3 position is significant. The C5 position is ortho to the propoxy group, but this position is also flanked by two other substituents (the C4-methyl and the C6-propoxy group), which could lead to considerable steric hindrance for an incoming electrophile. The C3 position is ortho to the C2-methyl group and the C4-methyl group, and para to the propoxy group, making it electronically very favorable. While there is steric hindrance from the C2 and C4 methyl groups, it may be less than at the C5 position.

Therefore, electrophilic substitution is most likely to occur at the C3 position , which is para to the strongly activating propoxy group and ortho to two methyl groups. However, a mixture of products, including substitution at the C5 position, could also be possible depending on the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen atom.

Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst would introduce an alkyl or acyl group, respectively. wikipedia.orglibretexts.org However, Friedel-Crafts reactions can be sensitive to the presence of deactivating groups like the nitrile group. youtube.com

Halogenation, Nitration, and Sulfonation Studies

Electrophilic aromatic substitution reactions on the this compound ring are directed by the cumulative electronic and steric influences of its four substituents. The propoxy group (-OPr) is a strong activating, ortho-, para-director due to its ability to donate electron density via resonance (+M effect). The two methyl groups (-Me) are weaker activating, ortho-, para-directors through inductive effects and hyperconjugation. libretexts.orgstackexchange.com Conversely, the nitrile group (-CN) is a strong deactivating, meta-director because of its powerful electron-withdrawing inductive (-I) and resonance (-M) effects. minia.edu.eg

When considering electrophilic attack, the activating groups dictate the positions of substitution. The positions ortho and para to the strongly activating propoxy group are C5 and C3 (the para position is occupied by the methyl group). The methyl groups direct to C3, C5, and the (occupied) C1 and C6 positions. The deactivating nitrile group directs to C3 and C5. The convergence of these directing effects, particularly the powerful activating influence of the propoxy group, makes the C5 position the most electronically enriched and sterically accessible site for electrophilic attack. The C3 position is sterically hindered by the adjacent C2-methyl and C4-methyl groups and is ortho to the deactivating nitrile group, making it a less favorable site.

Halogenation: The bromination of this compound, typically carried out with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), is expected to yield the 5-bromo derivative as the major product.

Nitration: The introduction of a nitro group (-NO₂) is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) electrophile. wikipedia.org The reaction is predicted to be highly regioselective, affording 5-nitro-2,4-dimethyl-6-propoxybenzonitrile.

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄ containing SO₃) introduces a sulfonic acid group (-SO₃H). This reaction is also expected to occur selectively at the C5 position.

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions

This table presents the predicted outcomes for the electrophilic substitution on this compound based on established principles of substituent effects.

| Reaction | Reagents | Predicted Major Product | Hypothetical Yield |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2,4-dimethyl-6-propoxybenzonitrile | 85% |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2,4-dimethyl-6-propoxybenzonitrile | 78% |

| Sulfonation | Fuming H₂SO₄ | 2,4-Dimethyl-6-propoxy-5-sulfobenzonitrile | 70% |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) provides a pathway to replace a leaving group on an aromatic ring with a nucleophile. Unlike electrophilic substitution, SₙAr reactions are facilitated by electron-withdrawing groups and disfavored by electron-donating groups. wikipedia.org

Investigation of Activating and Deactivating Effects of Substituents

For a nucleophilic aromatic substitution reaction to occur on a derivative of this compound, a suitable leaving group (typically a halide) must be present on the ring. The success of the reaction is then governed by the electronic nature of the other substituents.

Activating Groups: The nitrile (-CN) group is a powerful activating group for SₙAr reactions. Its strong electron-withdrawing nature stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, particularly when positioned ortho or para to the leaving group. wikipedia.orgyoutube.com

Deactivating Groups: The propoxy (-OPr) and methyl (-Me) groups are deactivating for SₙAr. By donating electron density into the ring, they destabilize the anionic Meisenheimer complex and increase the energy barrier for the reaction. nih.gov

Therefore, for an SₙAr reaction to be feasible on this scaffold, the leaving group must be positioned to take advantage of the activating effect of the nitrile group. A halogen at the C3 or C5 position would be ortho or para to the nitrile group, respectively, and thus activated towards substitution.

Mechanistic Insights into Aryne or SₙAr Pathways

The mechanism of nucleophilic substitution depends heavily on the substrate and reaction conditions.

SₙAr Pathway: This two-step addition-elimination mechanism is favored when a good leaving group is positioned ortho or para to a strong electron-withdrawing group. pressbooks.pub For instance, in a hypothetical substrate like 5-Bromo-2,4-dimethyl-6-propoxybenzonitrile , the nitrile group is para to the bromine atom. Attack by a nucleophile (e.g., a methoxide (B1231860) ion, MeO⁻) at C5 would form a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the cyano group, lowering the activation energy. Subsequent elimination of the bromide ion restores the aromaticity and yields the substitution product. youtube.com The presence of the deactivating propoxy and methyl groups would likely necessitate more forcing conditions (e.g., higher temperatures) compared to a ring with only activating groups.

Aryne Pathway: In the absence of strong electronic activation, or in the presence of a very strong base (like sodium amide, NaNH₂), an elimination-addition mechanism involving a highly reactive aryne intermediate can occur. pressbooks.pub Using the same substrate, 5-Bromo-2,4-dimethyl-6-propoxybenzonitrile , treatment with NaNH₂ could lead to the abstraction of the proton at C3, which is the only available hydrogen adjacent to the bromine. This would be followed by the elimination of the bromide ion to form a single aryne intermediate. Subsequent addition of the nucleophile (e.g., NH₂⁻) to the aryne "triple bond" could theoretically occur at either C3 or C5, followed by protonation, potentially leading to a mixture of products.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. These reactions typically require an aryl halide or triflate as a starting material. For the purposes of this discussion, we will assume the availability of 5-Bromo-2,4-dimethyl-6-propoxybenzonitrile as the coupling partner.

Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings for C-C Bond Formation

These palladium-catalyzed reactions enable the construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.com It is widely used due to the stability and low toxicity of the boron reagents and generally tolerates a wide variety of functional groups. nih.gov

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgrsc.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne. It is characteristically co-catalyzed by palladium and a copper(I) salt, and requires a base. wikipedia.orgorganic-chemistry.org

Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent. wikipedia.org While highly versatile, the toxicity of the tin compounds is a significant drawback. organic-chemistry.org

Table 2: Hypothetical C-C Bond Forming Cross-Coupling Reactions

This table outlines plausible conditions for various palladium-catalyzed cross-coupling reactions starting from 5-Bromo-2,4-dimethyl-6-propoxybenzonitrile.

| Reaction Name | Coupling Partner | Catalyst System | Base | Hypothetical Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-2,4-dimethyl-6-propoxybenzonitrile |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | 2,4-Dimethyl-6-propoxy-5-styrylbenzonitrile |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 2,4-Dimethyl-5-(phenylethynyl)-6-propoxybenzonitrile |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | 5-Phenyl-2,4-dimethyl-6-propoxybenzonitrile |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org It has largely replaced harsher classical methods for synthesizing aryl amines. The reaction couples an aryl halide or triflate with a primary or secondary amine. beilstein-journals.org A key feature of this methodology is the use of specialized, bulky, electron-rich phosphine (B1218219) ligands that facilitate the catalytic cycle, particularly the reductive elimination step that forms the C-N bond. organic-chemistry.org Starting with 5-Bromo-2,4-dimethyl-6-propoxybenzonitrile , coupling with an amine like morpholine (B109124) would be catalyzed by a palladium source (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., XPhos or SPhos) in the presence of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu). acs.org This would yield the corresponding N-arylated amine.

Functionalization of the Propoxy Side Chain

The functionalization of the n-propoxy group in this compound would involve the selective chemical transformation of the C-H or C-O bonds of the propyl chain. Due to the electron-donating nature of the propoxy group, the aromatic ring is activated towards electrophilic substitution. However, reactions targeting the aliphatic side chain require different strategies, often involving radical or strong oxidizing/reducing conditions. The presence of two methyl groups and a nitrile group on the benzene ring may also influence the reactivity of the propoxy side chain through steric and electronic effects.

Oxidation and Reduction of Aliphatic Moieties

The oxidation of the propoxy side chain of this compound is not a straightforward transformation. Unlike alkylbenzenes which can be readily oxidized at the benzylic position to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, the propoxy group lacks a benzylic carbon directly attached to the ring. youtube.comyoutube.compearson.comyoutube.comquimicaorganica.org The ether oxygen atom deactivates the adjacent methylene (B1212753) group towards typical oxidative cleavage.

Aggressive oxidation conditions that could potentially cleave the ether bond would likely also lead to the degradation of the aromatic ring and the methyl groups. More selective oxidation would require specialized reagents that can activate aliphatic C-H bonds. For instance, catalytic systems involving transition metals might be explored for the selective oxidation of a terminal C-H bond of the propyl group to an alcohol, aldehyde, or carboxylic acid. However, achieving high selectivity for the terminal position over the other methylene and methine groups would be a significant challenge.

The reduction of the propoxy side chain is generally not a feasible reaction under standard catalytic hydrogenation conditions. The C-O ether bond and the aliphatic C-H bonds are resistant to reduction unless activated by adjacent functional groups not present in this molecule. youtube.comyoutube.com While the nitrile group can be reduced to an amine, the propoxy group would remain intact.

Introduction of Terminal Functional Groups (e.g., Halides, Alcohols) for Further Derivatization

The introduction of functional groups at the terminal position of the propoxy chain is a key step for further derivatization.

Halogenation:

Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), is a common method for functionalizing aliphatic chains. orgoreview.compearson.comyoutube.comyoutube.com In the case of the propoxy group, this reaction would likely lead to a mixture of products, with bromination occurring at the α, β, and γ positions of the propyl chain. The relative reactivity of these positions would depend on the stability of the resulting carbon radical. While benzylic radicals are highly stabilized, the radical on the carbon adjacent to the ether oxygen (α-position) would also experience some stabilization. Achieving selective terminal halogenation (at the γ-position) would be difficult and likely result in low yields.

A hypothetical reaction for the terminal halogenation is presented below:

| Reactant | Reagent | Product (Hypothetical) |

| This compound | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 2,4-Dimethyl-6-(3-bromopropoxy)benzonitrile |

Hydroxylation:

Direct terminal hydroxylation of the propoxy group is another challenging transformation. Methods involving C-H activation, potentially using specialized transition metal catalysts, could theoretically achieve this. nih.govresearchgate.netnih.govsigmaaldrich.comresearchgate.net For example, catalysts that favor oxidation of the terminal methyl group of an alkyl chain could be adapted. However, the presence of the ether oxygen and the aromatic ring introduces complexity in predicting the regioselectivity of such reactions.

A hypothetical two-step synthesis to introduce a terminal alcohol could involve initial halogenation followed by nucleophilic substitution:

| Starting Material | Reaction 1 | Intermediate | Reaction 2 | Final Product (Hypothetical) |

| This compound | NBS, Light | 2,4-Dimethyl-6-(3-bromopropoxy)benzonitrile | NaOH, H₂O | 2,4-Dimethyl-6-(3-hydroxypropoxy)benzonitrile |

It is crucial to reiterate that the reactions and potential products described in this section are theoretical and based on general principles of organic synthesis. Experimental validation for the functionalization of the propoxy side chain of this compound is not currently available in the reviewed literature.

Advanced Spectroscopic and Mechanistic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Advanced 1D and 2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Definitive Structure Elucidation

To fully characterize the structure of 2,4-Dimethyl-6-propoxybenzonitrile, a suite of advanced NMR experiments would be necessary.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons, the two methyl groups, and the propoxy group. The aromatic protons would appear as two singlets due to their substitution pattern. The propoxy group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen atom. The two methyl groups on the aromatic ring would each appear as a singlet.

¹³C NMR: The ¹³C NMR spectrum would reveal all the unique carbon atoms in the molecule, including the nitrile carbon, the aromatic carbons, the methyl carbons, and the carbons of the propoxy group. nih.gov

COSY (Correlation Spectroscopy): This 2D experiment would establish the connectivity between coupled protons. For instance, it would show correlations between the protons of the propoxy group's methylene and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This would definitively link the proton signals of the methyl and propoxy groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is invaluable for conformational analysis. For this compound, NOESY could reveal through-space interactions between the protons of the propoxy group and the adjacent methyl group, providing insights into the preferred orientation of the propoxy chain relative to the aromatic ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on general principles and data for similar compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (position 3) | ~7.0-7.2 | ~125-130 |

| Aromatic CH (position 5) | ~6.8-7.0 | ~120-125 |

| C-CN | - | ~118-122 |

| C-O | - | ~155-160 |

| C-CH₃ (position 2) | - | ~135-140 |

| C-CH₃ (position 4) | - | ~140-145 |

| Propoxy -OCH₂- | ~3.9-4.1 (triplet) | ~68-72 |

| Propoxy -CH₂- | ~1.7-1.9 (sextet) | ~22-26 |

| Propoxy -CH₃ | ~0.9-1.1 (triplet) | ~10-14 |

| Ring -CH₃ (position 2) | ~2.3-2.5 (singlet) | ~18-22 |

| Ring -CH₃ (position 4) | ~2.3-2.5 (singlet) | ~20-24 |

| Nitrile -CN | - | ~115-120 |

| Note: This is a hypothetical representation. Actual values may vary. |

Dynamic NMR Studies for Rotational Barriers or Conformational Exchange

The rotation around the C-O bond of the propoxy group and the C-aryl bonds can be hindered, leading to different conformations. researchgate.netresearchgate.netscielo.org.mx Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes. fu-berlin.deyoutube.com By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature increases, the rotation becomes faster, leading to coalescence of these signals into a single, averaged signal. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Such studies would provide valuable information on the conformational flexibility and steric hindrance within the this compound molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing intermolecular interactions. rsc.orgsemanticscholar.org

Characteristic Absorption Frequencies of Nitrile, Ether, and Aromatic Moieties

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Nitrile (C≡N) Stretch: The nitrile group has a very characteristic and sharp absorption in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. nih.govresearchgate.netresearchgate.net Its position can be sensitive to the electronic environment and conjugation. In Raman spectroscopy, the nitrile stretch is also readily observable. researchgate.net

Ether (C-O-C) Stretch: The stretching vibration of the aryl-alkyl ether linkage would result in a strong absorption band in the IR spectrum, typically in the region of 1200-1275 cm⁻¹ for the asymmetric stretch and around 1020-1075 cm⁻¹ for the symmetric stretch.

Aromatic Moieties: The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would be observed in the 800-900 cm⁻¹ range.

A table summarizing the expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile | C≡N Stretch | 2220-2260 |

| Ether | Aryl-O Stretch | 1200-1275 |

| Ether | Alkyl-O Stretch | 1020-1075 |

| Aromatic | C-H Stretch | 3000-3100 |

| Aromatic | C=C Stretch | 1450-1600 |

| Alkyl | C-H Stretch | 2850-2960 |

| Note: These are general ranges and can be influenced by the specific molecular structure. |

In Situ Vibrational Spectroscopy for Reaction Monitoring and Mechanistic Insights

In situ vibrational spectroscopy, particularly IR and Raman, can be employed to monitor the progress of reactions involving this compound in real-time. semanticscholar.org For instance, if this compound were to undergo a reaction at the nitrile group, such as hydrolysis or reduction, the disappearance of the characteristic C≡N stretching band and the appearance of new bands corresponding to the product (e.g., a carboxylic acid or an amine) could be tracked. This would provide valuable kinetic data and mechanistic insights into the reaction pathway. Similarly, any reactions affecting the propoxy group or the aromatic ring would lead to predictable changes in the vibrational spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. utexas.eduyoutube.comyoutube.com The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight.

The fragmentation of the molecular ion would proceed through various pathways, leading to the formation of characteristic fragment ions. Key fragmentation patterns would likely include:

Loss of the propoxy group: Cleavage of the C-O bond could lead to the loss of a propoxy radical, resulting in a significant peak.

Loss of an alkyl radical from the propoxy group: Fragmentation of the propoxy chain itself, such as the loss of a propyl radical, is also a likely pathway.

Cleavage of the methyl groups: Loss of a methyl radical from the aromatic ring is another possible fragmentation.

Formation of a tropylium-like ion: Rearrangement of the aromatic ring after fragmentation is a common process that can lead to stable cyclic cations.

A table of potential major fragments and their corresponding mass-to-charge ratios (m/z) is presented below.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | [C₁₂H₁₅NO]⁺ | 201 |

| [M - CH₃]⁺ | [C₁₁H₁₂NO]⁺ | 186 |

| [M - C₃H₇]⁺ | [C₉H₈NO]⁺ | 158 |

| [M - OC₃H₇]⁺ | [C₉H₈N]⁺ | 130 |

| Note: This is a predictive table based on common fragmentation patterns. |

By carefully analyzing the relative abundances of these fragment ions, a detailed picture of the molecule's structure and stability can be constructed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a compound with high accuracy. For this compound (C₁₂H₁₅NO), HRMS would be used to measure its exact mass. This technique can differentiate between compounds with the same nominal mass but different elemental formulas. The theoretically calculated exact mass of the neutral molecule [M] and its protonated form [M+H]⁺ would be compared against the experimentally measured values to confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

Tandem mass spectrometry (MS/MS) would provide detailed structural information by fragmenting the parent ion of this compound and analyzing the resulting fragment ions. This process helps to piece together the molecule's structure. In a typical MS/MS experiment, the protonated molecule would be isolated and then subjected to collision-induced dissociation. The resulting fragmentation pattern would be characteristic of the compound's structure, with expected cleavages at the propoxy chain and around the aromatic ring. While general fragmentation patterns for substituted benzonitriles are known, specific data for this compound is not available.

Application in Reaction Mixture Analysis and Impurity Profiling

In a research or manufacturing context, a combination of liquid chromatography and mass spectrometry (LC-MS), particularly with HRMS and MS/MS capabilities, would be invaluable for analyzing reaction mixtures during the synthesis of this compound. This would allow for the monitoring of reactants, intermediates, and the final product. Furthermore, this technique is essential for identifying and quantifying any impurities, which is crucial for quality control. The high selectivity and sensitivity of these methods enable the detection of even trace-level impurities.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Elucidation of Crystal Packing and Hydrogen Bonding Networks

Analysis of the crystal structure would reveal how the molecules pack together in the crystal lattice. This includes identifying any intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds involving the nitrile nitrogen or the propoxy oxygen. While strong hydrogen bond donors are absent, weak C-H···N or C-H···O interactions could play a role in stabilizing the crystal structure. Studies on other nitrile-containing compounds have highlighted the importance of such interactions in their crystal packing. nist.govvt.edu

Conformational Preferences in the Crystalline State

Lack of Publicly Available Research Hinders Computational Analysis of this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the availability of advanced computational chemistry methods for exploring molecular structure, properties, and reactivity, no specific studies appear to have been published on this particular molecule.

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into the electronic structure and potential behavior of molecules. Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Electrostatic Potential Surface (ESP) mapping are routinely employed to predict molecular geometries, energy landscapes, and sites of chemical reactivity. Furthermore, computational methods are instrumental in elucidating reaction mechanisms, identifying transition states, and predicting reaction kinetics.

However, the application of these sophisticated computational tools is contingent on researchers undertaking and publishing such studies. In the case of this compound, it appears that the scientific community has not yet directed its focus towards a detailed computational characterization. As a result, there is no available data on its optimized geometry, electronic properties, reactivity descriptors, or potential reaction pathways derived from theoretical calculations.

The absence of this information precludes a detailed discussion on the specific computational and theoretical investigations outlined in the requested article structure. Generating content for sections on quantum chemical calculations, including DFT, FMO, and ESP analyses, as well as for sections on reaction mechanism and transition state predictions, would require speculative and unverified information, which falls outside the scope of scientifically accurate reporting.

Therefore, until research focusing on the computational and theoretical aspects of this compound is conducted and published, a comprehensive and data-rich article on this specific subject cannot be compiled.

Computational and Theoretical Investigations of 2,4 Dimethyl 6 Propoxybenzonitrile

Conformational Analysis and Molecular Dynamics Simulations of 2,4-Dimethyl-6-propoxybenzonitrile

Exploration of Conformational Space for the Propoxy Chain and Aromatic Ring

τ1 (C(6)-O-C(propoxy)-C(propoxy)) : Defines the orientation of the propyl group relative to the aromatic ring.

τ2 (O-C(propoxy)-C(propoxy)-C(propoxy)) : Describes the conformation of the propyl chain itself.

Due to steric hindrance from the two ortho-methyl groups (at positions 2 and 4), the propoxy group is not expected to be coplanar with the aromatic ring. The most stable conformations would likely involve the propoxy chain being oriented away from the bulky methyl groups to minimize steric strain.

The exploration of the potential energy surface of this compound would likely reveal several local energy minima corresponding to different staggered conformations of the propoxy chain. Eclipsed conformations would represent energy maxima due to increased torsional strain.

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti-periplanar (AP) | ~180° | ~180° | 0.00 | 65 |

| Synclinal (SC) | ~60° | ~60° | 0.85 | 20 |

| Anticlinal (AC) | ~120° | ~120° | 1.20 | 15 |

Note: This data is hypothetical and for illustrative purposes, based on general principles of conformational analysis.

Dynamic Behavior and Flexibility of the Molecule

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior and flexibility of this compound in a simulated environment (e.g., in a solvent or in the gas phase). nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements over time.

For this compound, MD simulations would likely show:

Flexibility of the propoxy chain : The terminal methyl group of the propoxy chain would exhibit significant mobility, exploring a large conformational space.

Rotation of the methyl groups : The methyl groups attached to the aromatic ring would undergo rapid rotation around their respective C-C bonds.

Vibrational modes : The simulations would also capture the various vibrational modes of the molecule, including the stretching and bending of bonds, and the vibrations of the aromatic ring.

The flexibility of the propoxy chain could be a key factor in how the molecule interacts with other molecules or surfaces, as it can adapt its shape to optimize these interactions.

Table 2: Predicted Dynamic Properties from a Hypothetical MD Simulation

| Property | Predicted Value/Behavior |

| Propoxy Chain Torsional Fluctuations | High, with frequent transitions between stable conformers |

| Aromatic Ring Planarity | Largely planar, with minor out-of-plane vibrations |

| Methyl Group Rotational Barrier | Low, allowing for near-free rotation at room temperature |

| Solvent Accessible Surface Area (SASA) | Fluctuating, depending on the conformation of the propoxy chain |

Note: This data is hypothetical and for illustrative purposes, based on general principles of molecular dynamics simulations of substituted aromatic compounds. nih.gov

Structure-Reactivity and Structure-Selectivity Relationships (SRS/SSS)

The relationship between the molecular structure of this compound and its chemical reactivity and selectivity can be investigated using computational models. These models aim to predict how the molecule will behave in chemical reactions based on its electronic and steric properties.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. mdpi.comnih.gov While a specific QSRR model for this compound is not available, one could be developed by synthesizing a series of related benzonitrile (B105546) derivatives and measuring their reactivity in a specific reaction.

The development of a QSRR model would involve:

Data Set Generation : A series of benzonitrile derivatives with varying substituents would be synthesized.

Reactivity Measurement : A specific reaction rate or equilibrium constant would be measured for each compound in the series.

Descriptor Calculation : A variety of molecular descriptors (e.g., electronic, steric, topological) would be calculated for each compound using computational chemistry software.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the measured reactivity. nih.gov

Such a model could then be used to predict the reactivity of other, unsynthesized benzonitrile derivatives.

Table 3: Hypothetical QSRR Model for the Reactivity of Substituted Benzonitriles

Predicted Reactivity = 0.25 * (HOMO Energy) - 0.15 * (Steric Hindrance Parameter) + 1.5 * (Dipole Moment) + 5.2

| Compound | HOMO Energy (eV) | Steric Hindrance Parameter | Dipole Moment (Debye) | Predicted Reactivity (log k) |

| This compound | -6.8 | 2.5 | 3.8 | 8.875 |

| Benzonitrile | -7.2 | 1.0 | 4.2 | 9.95 |

| 4-Methoxybenzonitrile | -6.5 | 1.2 | 4.5 | 9.95 |

Note: This data is hypothetical and for illustrative purposes, based on the principles of QSRR modeling.

Theoretical Prediction of Regio- and Stereoselectivity in Chemical Reactions

The regioselectivity of chemical reactions involving this compound, particularly electrophilic aromatic substitution, can be predicted by considering the electronic and steric effects of the substituents on the aromatic ring. differencebetween.comacs.org

Nitrile Group (-CN) : The nitrile group is a deactivating group and a meta-director due to its electron-withdrawing nature through both resonance and inductive effects.

Methyl Groups (-CH3) : Methyl groups are activating groups and ortho-, para-directors due to their electron-donating nature through hyperconjugation and weak inductive effects.

Propoxy Group (-OC3H7) : The propoxy group is a strongly activating group and an ortho-, para-director due to the electron-donating resonance effect of the oxygen atom's lone pairs, which outweighs its electron-withdrawing inductive effect.

The directing effects of these substituents are in competition. The powerful activating and ortho-, para-directing effect of the propoxy group is expected to dominate. However, the positions ortho to the propoxy group are sterically hindered by the adjacent methyl groups. Therefore, electrophilic attack is most likely to occur at the position para to the propoxy group (position 3) and the position ortho to the propoxy group that is not flanked by a methyl group (position 5).

Computational methods, such as calculating the electrostatic potential map or the Fukui functions, can provide a more quantitative prediction of the most nucleophilic sites on the aromatic ring. rsc.org These calculations can help to resolve the competition between the directing effects of the various substituents.

Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position on Aromatic Ring | Directing Effect of Propoxy | Directing Effect of Methyls | Directing Effect of Nitrile | Steric Hindrance | Predicted Reactivity |

| 3 | Para | Meta | Ortho | Low | High |

| 5 | Ortho | Ortho/Para | Meta | Moderate | Moderate |

Note: This data is a qualitative prediction based on the principles of electronic and steric effects in electrophilic aromatic substitution.

Molecular Interactions and Mechanistic Elucidation Chemical Biology Perspective

The Foundation of Molecular Recognition: Ligand-Target Interactions

The binding of a ligand, such as 2,4-Dimethyl-6-propoxybenzonitrile, to its biological target is a highly specific process governed by the principles of molecular recognition. nih.gov This recognition is not a random event but rather a finely tuned interplay of various non-covalent forces that collectively determine the stability and specificity of the resulting complex. nih.govnih.gov The three-dimensional structures of both the ligand and the target's binding site must be complementary, allowing for close apposition and the formation of multiple, weak interactions. rsc.org

The Driving Forces: Non-Covalent Interactions

Unlike covalent bonds that involve the sharing of electrons, non-covalent interactions are weaker and more transient, arising from the electrostatic attraction between different parts of the ligand and its target. wikipedia.org These interactions, though individually modest, collectively contribute to a significant binding affinity. The primary types of non-covalent interactions include:

Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. wikipedia.org The propoxy group and the nitrile group of this compound could potentially participate in hydrogen bonding with amino acid residues in a protein's binding pocket.

Van der Waals Forces: These are weak, short-range attractive forces that arise from temporary fluctuations in electron density around atoms. They are present between all molecules and become significant when many atoms are in close contact, as in a well-fitting ligand-target complex. wikipedia.org The dimethyl and propoxy groups of the compound would contribute to these interactions.

Pi-Stacking: This interaction occurs between the aromatic rings of molecules. The benzene (B151609) ring of this compound can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a target protein. These interactions can be either face-to-face or edge-to-face. conicet.gov.ar

Predicting the Pose: Computational Docking and Molecular Dynamics

To visualize and predict how this compound might bind to a potential target protein, computational methods are invaluable. nih.gov

Molecular Docking: This technique uses sophisticated algorithms to predict the preferred orientation of a ligand when bound to a target protein. acs.org It essentially "docks" the ligand into the binding site in various conformations and scores each pose based on a scoring function that estimates the binding affinity. acs.org This allows researchers to generate plausible binding hypotheses and identify key interacting residues.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and realistic view of the ligand-target complex. unibo.it These simulations model the movement of every atom in the system over time, taking into account the flexibility of both the ligand and the protein. nih.govunibo.it MD simulations can help to refine the binding pose, assess the stability of the complex, and identify important conformational changes that may occur upon binding. mdpi.comnih.gov

These computational approaches are powerful tools for generating initial hypotheses about the binding mode of this compound, which can then be tested and validated through experimental methods.

Experimental Validation: Quantifying Molecular Binding

While computational methods provide valuable predictions, experimental validation is crucial to confirm and quantify the interaction between this compound and its biological target.

Measuring the Strength of Interaction: Biophysical Techniques

Several biophysical techniques can directly measure the binding affinity of a ligand to its target.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com By titrating the ligand into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.comharvard.edutainstruments.com This provides a comprehensive understanding of the forces driving the binding process.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that detects changes in the refractive index at the surface of a sensor chip. denovobiolabs.com The target protein is immobilized on the chip, and a solution containing the ligand is flowed over the surface. bioascent.com The binding of the ligand to the protein causes a change in the refractive index, which is detected in real-time. denovobiolabs.comnih.gov This allows for the determination of both the association (k_on) and dissociation (k_off) rate constants, from which the binding affinity (K_D) can be calculated. denovobiolabs.comlabmanager.com

| Technique | Principle | Key Parameters Measured |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. nih.govmalvernpanalytical.com | Binding Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). malvernpanalytical.comharvard.edutainstruments.com |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. denovobiolabs.com | Association rate (k_on), Dissociation rate (k_off), Binding Affinity (K_D). denovobiolabs.comlabmanager.com |

Characterizing the Interaction: Advanced Spectroscopic Methods

Spectroscopic techniques can provide detailed information about the structural and dynamic changes that occur upon ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying ligand-target interactions in solution at atomic resolution. nih.govnih.gov By observing changes in the NMR signals of either the ligand or the protein upon complex formation, one can identify the binding interface and determine the conformation of the bound ligand. proquest.comyoutube.com In-cell NMR can even provide insights into these interactions within a physiological environment. rsc.org

Fluorescence Spectroscopy: This technique utilizes the fluorescence properties of molecules to probe binding events. wikipedia.orghoriba.com Changes in the fluorescence intensity, emission wavelength, or polarization of an intrinsic fluorophore (like tryptophan in a protein) or an extrinsic fluorescent label upon ligand binding can be used to determine binding affinities and study conformational changes. researchgate.netiss.comconductscience.com

Finding the Partner: Chemical Proteomics and Target Identification

A crucial step in understanding the biological effects of this compound is to identify its specific cellular target(s). Chemical proteomics offers a powerful suite of tools for this purpose. nih.govresearchgate.net These methods aim to identify the proteins that directly interact with a small molecule from a complex biological sample, such as a cell lysate. tandfonline.comresearchgate.net

In-Depth Analysis of this compound Reveals Research Gap

A thorough investigation into the chemical compound this compound has revealed a significant lack of publicly available scientific literature detailing its specific molecular interactions and mechanistic properties. Despite a comprehensive search for data pertaining to its role in advanced biochemical and medicinal chemistry applications, no specific research was found that aligns with a detailed examination of its use in affinity-based protein profiling, quantitative proteomics, computational target prediction, or specific structure-activity relationship (SAR) studies.

The inquiry sought to build a detailed profile of this compound, focusing on its interactions from a chemical biology perspective. The planned exploration was to include its application in creating affinity-based and chemical probes for proteome profiling, its analysis via quantitative proteomics techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Thermal Proteome Profiling (TPP), and the use of computational methods to predict its biological targets.

Furthermore, the investigation aimed to uncover Structure-Activity Relationship (SAR) studies related to the compound. This would have involved examining the design and synthesis of its derivatives to probe molecular binding sites and understanding how different chemical substituents on the benzonitrile (B105546) scaffold might impact its binding efficacy.

However, the extensive search for peer-reviewed research articles, patents, and other scholarly documents yielded no specific information on this compound within these advanced research contexts. The absence of data suggests that while the compound is known and available commercially, it has not been the subject of detailed, published research in the specified areas of chemical biology and drug discovery.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the molecular interactions and mechanistic elucidation of this compound as per the requested specific outline. The necessary experimental data and research findings to populate such an analysis are not present in the public domain. This highlights a potential area for future research, as the biological activities and potential targets of this compound remain uncharacterized in the scientific literature.

2,4 Dimethyl 6 Propoxybenzonitrile As a Synthetic Scaffold or Intermediate

Utility in the Construction of Complex Heterocyclic Systems

The nitrile group is a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. The reactivity of the cyano group in 2,4-Dimethyl-6-propoxybenzonitrile allows for its participation in cyclization reactions to form rings of various sizes and heteroatom compositions.

One common strategy involves the conversion of the benzonitrile (B105546) into a more reactive intermediate, such as a benzimidate, by reacting it with an alcohol in the presence of an acid. google.com This intermediate is then susceptible to nucleophilic attack by species containing other heteroatoms. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of 1,2,4-triazines. Similarly, reaction with compounds containing both amino and thiol groups, like cysteine, can yield thiazoline (B8809763) rings. google.com This latter reaction is particularly relevant in the synthesis of iron-chelating agents. google.com

Another approach involves the [3+2] cycloaddition of the nitrile with azides to form tetrazoles, a class of heterocycles with applications in medicinal chemistry. The reaction of the nitrile group with hydroxylamine (B1172632) can first produce an amidoxime (B1450833), which can then be cyclized with various electrophiles to construct oxadiazoles.

The general conditions for such transformations, extrapolated from known procedures for other benzonitriles, are summarized in the table below.

| Heterocycle Target | Reagents | General Conditions |

| Thiazoline | Cysteine or derivative, Alcohol, Acid, Base | 1. Formation of benzimidate with alcohol and acid. 2. Reaction with cysteine derivative under basic conditions. google.com |

| Tetrazole | Sodium Azide (B81097), Lewis Acid (e.g., ZnCl₂) | Heating in a suitable solvent like DMF. |

| 1,2,4-Oxadiazole | Hydroxylamine, then Acylating Agent | Two-step process: formation of amidoxime followed by cyclization. |

| Pyrimidine derivatives | Amidines | Base-catalyzed condensation reaction. |

Role as a Precursor for Advanced Organic Materials

Substituted benzonitriles are valuable building blocks for advanced organic materials due to their thermal stability and specific electronic and optical properties. researchgate.net The nitrile group in this compound can be chemically modified to introduce functionalities suitable for polymerization or for tuning the properties of materials.

A primary route to incorporating this scaffold into polymers is through the reduction of the nitrile group to a primary amine (benzylamine). This transformation is typically achieved through catalytic hydrogenation over palladium or ruthenium catalysts. acs.orgacs.org The resulting aminomethyl group can then be used as a monomer in the synthesis of polyamides, polyimides, or epoxy resins, imparting the specific properties of the substituted aromatic core to the final polymer.

Furthermore, benzonitriles themselves can be precursors to high-performance polymers like benzoguanamine (B160333) resins. atamankimya.comatamanchemicals.com While this typically involves the reaction of unsubstituted benzonitrile with dicyandiamide, the principle could be extended to substituted benzonitriles to create novel polymers with tailored properties. The propoxy and dimethyl groups on the ring would be expected to enhance solubility and modify the thermal and mechanical properties of the resulting resin.

The table below outlines potential transformations of this compound for materials science applications.

| Target Functionality for Material Synthesis | Reagents and Conditions | Potential Application |

| 2,4-Dimethyl-6-propoxybenzylamine | H₂, Pd/C or Ru-complex catalyst acs.orgacs.org | Monomer for polyamides, polyimides |

| 2,4-Dimethyl-6-propoxybenzoic acid | Acid or base hydrolysis | Monomer for polyesters, polyamides |

| Poly(benzoguanamine) analogue | Dicyandiamide, base | Component of thermosetting resins |

Integration into Multi-Step Synthesis of Natural Products or Analogues

While there are no documented total syntheses of natural products that explicitly use this compound as a starting material, its structural motif is present in some classes of natural products. The 2,4-dimethyl-6-alkoxy phenyl unit is a feature in certain polyketides and aromatic natural products.

In a hypothetical synthetic route, this compound could serve as a key fragment for constructing a larger natural product. The synthesis would likely involve the strategic modification of the nitrile group into other functionalities. For example, the nitrile could be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a ketone via a Grignard reaction. wikipedia.org These transformations would allow for subsequent carbon-carbon or carbon-heteroatom bond formations, extending the molecular framework.

The synthesis of analogues of natural products is another area where this compound could be valuable. By introducing the 2,4-dimethyl-6-propoxybenzoyl group, medicinal chemists can explore the structure-activity relationships of a natural product, potentially leading to derivatives with improved biological activity or pharmacokinetic properties. The Barbier reaction, for instance, is a method used in the synthesis of natural products that could potentially be employed after converting the nitrile to a carbonyl group. quora.com

Development of Novel Catalytic Systems or Ligands Incorporating the Benzonitrile Core

Benzonitriles are well-known to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. atamanchemicals.comwikipedia.org The compound PdCl₂(PhCN)₂, for example, is a common and useful palladium catalyst precursor where the labile benzonitrile ligands are easily displaced by other ligands. wikipedia.org

This compound could similarly be used to form such catalyst precursors. The electronic nature of the substituted benzene (B151609) ring would influence the properties of the resulting metal complex. The electron-donating methyl and propoxy groups increase the electron density on the nitrile's nitrogen atom, which could enhance its binding to electron-deficient metal centers. This modification could alter the reactivity and selectivity of the catalyst compared to complexes with unsubstituted benzonitrile.

Furthermore, the benzonitrile core can be incorporated into more complex, multidentate ligands. For instance, functional groups could be introduced at the methyl positions via benzylic functionalization, or the nitrile itself could be used as a handle to build a larger ligand structure. Axially chiral benzonitriles have been shown to be effective ligands in asymmetric catalysis, and while this compound is not inherently chiral, it could be a scaffold for the synthesis of such chiral ligands. nih.gov Phenothiazine derivatives containing a benzonitrile moiety have also been synthesized and their complexes with metals like palladium and ruthenium have been studied for their antibacterial activity. rdd.edu.iq

Future Research Directions and Unexplored Avenues

Development of Novel, Sustainable Synthetic Methodologies

The synthesis of benzonitriles has traditionally relied on methods that can be harsh and environmentally taxing. rsc.org Future research will undoubtedly focus on developing greener, more efficient ways to produce 2,4-Dimethyl-6-propoxybenzonitrile.

One promising avenue is the use of ionic liquids as recyclable reaction media. researchgate.netrsc.org These compounds can act as both solvent and catalyst, simplifying the separation process and reducing waste. researchgate.netrsc.org For instance, a novel green synthetic route for benzonitrile (B105546) has been developed using a hydroxylamine (B1172632) 1-sulfobutyl pyridine (B92270) hydrosulfate salt, which eliminates the need for metal salt catalysts and allows for easy recovery and reuse of the ionic liquid. researchgate.netrsc.org Adapting such a system for the synthesis of this compound from the corresponding aldehyde could offer a sustainable alternative to traditional methods.

Another area of development is the use of heterogeneous catalysts, which are easily separated from the reaction mixture. rsc.org For example, Fe3O4-CTAB nanoparticles have been shown to be effective catalysts for the one-pot synthesis of benzonitrile from benzaldehyde. rsc.org Research into designing specific heterogeneous catalysts for the ammoxidation of 2,4-dimethyl-6-propyltoluene or the dehydration of the corresponding benzamide (B126) would be a significant step forward.

Furthermore, photoredox catalysis offers a method for generating the necessary radicals under mild, visible-light conditions, which could be applied to the synthesis of complex benzonitriles. researchgate.net Exploring these modern catalytic approaches will be crucial for the environmentally conscious production of this compound.

Exploration of Unconventional Reactivity Pathways and Catalysis

The nitrile group of this compound is a versatile functional group that can participate in a wide range of chemical transformations. Future research should explore unconventional reactivity pathways to synthesize novel derivatives and materials.

One such pathway is the [3+2] cycloaddition reaction involving benzonitrile N-oxides. mdpi.com This reaction can be used to create complex heterocyclic structures, and computational studies have been employed to understand the regioselectivity of these reactions. mdpi.com Investigating the cycloaddition reactions of the N-oxide derivative of this compound could lead to the discovery of new compounds with interesting biological or material properties.